molecular formula C16H14FNO5 B2817688 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287289-84-1

4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2817688
CAS RN: 2287289-84-1
M. Wt: 319.288
InChI Key: BNVSMOQLTLBKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid, also known as FMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid involves its interaction with specific enzymes or proteins in the body. It has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an enhancement of cholinergic neurotransmission.
Biochemical and Physiological Effects:
4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has also been shown to have an inhibitory effect on the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes or proteins. However, one of the limitations of using 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease, as 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have an inhibitory effect on acetylcholinesterase. Another potential application is in the development of new anti-inflammatory and analgesic drugs, as 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have these effects as well. Additionally, further research is needed to explore the potential of 4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid in other areas, such as cancer treatment and metabolic disorders.

Synthesis Methods

4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through a purification process.

Scientific Research Applications

4-Fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively used in scientific research for its various applications. It has been shown to have an inhibitory effect on the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-fluoro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5/c1-22-14-7-11(15(19)20)13(8-12(14)17)18-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVSMOQLTLBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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